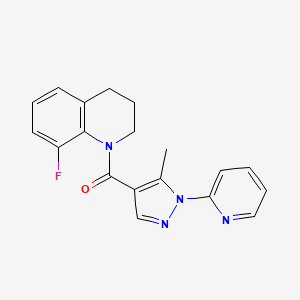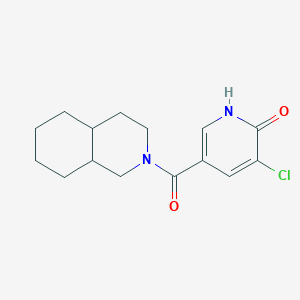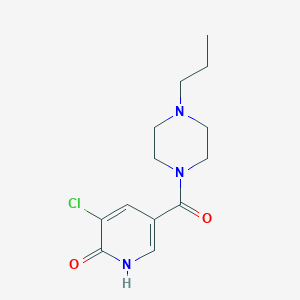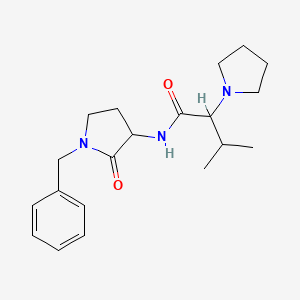![molecular formula C19H17N3O2 B7554114 N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MOPAC, and it is a pyridine-based molecule that has been synthesized through various methods.
作用机制
The mechanism of action of MOPAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Additionally, MOPAC has been shown to bind to certain receptors in the brain, which may be responsible for its potential diagnostic applications in Alzheimer's disease.
Biochemical and Physiological Effects:
MOPAC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in inflammation. Additionally, MOPAC has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, MOPAC has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using MOPAC in lab experiments is its ability to selectively target certain enzymes and proteins, making it a potentially valuable tool for studying the mechanisms of inflammation and cancer cell growth. Additionally, MOPAC has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using MOPAC is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on MOPAC. One potential area of research is the development of new synthesis methods that can produce MOPAC with even higher yields and purity levels. Additionally, further studies are needed to fully understand the mechanism of action of MOPAC and its potential applications in the treatment of inflammatory diseases, cancer, and Alzheimer's disease. Furthermore, the potential diagnostic applications of MOPAC in Alzheimer's disease warrant further investigation. Overall, MOPAC is a promising compound with a wide range of potential applications in the field of medicine, and further research is needed to fully explore its potential.
合成方法
MOPAC can be synthesized through various methods, including the reaction of pyridine-2-carboxylic acid with N-methyl-N-phenylglycinol followed by the reaction with 2-chloromethylpyridine. Another method involves the reaction of 2-bromomethylpyridine with N-methyl-N-phenylglycinol followed by the reaction with pyridine-2-carboxylic acid. These methods have been shown to produce high yields of MOPAC with purity levels suitable for scientific research.
科学研究应用
MOPAC has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MOPAC has been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. Furthermore, MOPAC has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22(19(24)15-10-11-17(23)21-13-15)18(14-7-3-2-4-8-14)16-9-5-6-12-20-16/h2-13,18H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGNUOQNBRKCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=N2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)



![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)